6-ethyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide (CAS number163271-08-7) is a synthetic organic compound with the molecular formula C₁₁H₂₂N₂O₂. It belongs to the class of chromene derivatives.
Structure: The compound consists of a chromene core (a fused benzopyran ring system) with an ethyl group at position 6, a sulfonyl group attached to the phenyl ring, and a piperidine moiety.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of a suitable precursor with the necessary functional groups.
Reaction Conditions: Specific conditions may vary, but typical steps include protection of the amine group, introduction of the sulfonyl group, and cyclization to form the chromene ring.
Industrial Production: While not widely produced industrially, research laboratories synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation might involve potassium permanganate, while reduction could use hydrogen gas and a catalyst.
Major Products: The products formed depend on the specific reaction. For instance, reduction could yield a corresponding alcohol or amine.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigations explore its interactions with biological systems, such as enzyme inhibition or receptor binding.
Medicine: It may serve as a lead compound for drug development, targeting specific diseases.
Industry: Although not widely used, it could find applications in materials science or catalysis.
Mechanism of Action
Targets: The compound likely interacts with specific proteins, enzymes, or receptors due to its structural features.
Pathways: Further research is needed to elucidate the precise pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Its combination of chromene, sulfonyl, and piperidine moieties sets it apart.
Similar Compounds: While not exhaustive, similar compounds include
Properties
Molecular Formula |
C24H26N2O5S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
6-ethyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H26N2O5S/c1-3-17-6-11-22-20(13-17)21(27)14-23(31-22)24(28)25-18-7-9-19(10-8-18)32(29,30)26-12-4-5-16(2)15-26/h6-11,13-14,16H,3-5,12,15H2,1-2H3,(H,25,28) |
InChI Key |
KOJACCKIJGHAIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.